N-(2-Aminoethyl)maleimide

Description

Structure

3D Structure

Properties

IUPAC Name |

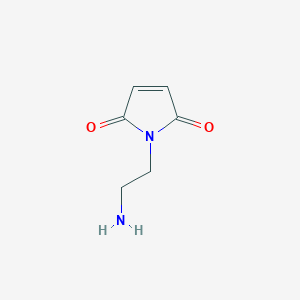

1-(2-aminoethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 |

Source

|

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125923-10-6 |

Source

|

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Aminoethyl)maleimide chemical properties and structure

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide: Properties, Structure, and Applications

Introduction

This compound is a heterobifunctional crosslinking reagent widely employed in biochemistry, drug development, and materials science.[1][2] Its utility stems from its dual functionality: a maleimide (B117702) group that reacts selectively with sulfhydryl (thiol) groups and a primary amine group available for further conjugation.[3] This unique structure makes it an invaluable tool for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), and for functionalizing surfaces and polymers.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound for researchers and scientists.

Chemical Structure and Identifiers

This compound possesses a maleimide ring connected to a primary amine via an ethyl linker. It is commonly available as a free base or as hydrochloride or trifluoroacetate (B77799) salts to improve handling and stability.[5][6]

| Identifier | Value |

| SMILES | C1=CC(=O)N(C1=O)CCN[7] |

| InChI | InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2[7] |

| InChIKey | ODVRLSOMTXGTMX-UHFFFAOYSA-N[7] |

Chemical and Physical Properties

The properties of this compound can vary slightly depending on whether it is in its free base form or a salt form. The following table summarizes key quantitative data for the free base and its common hydrochloride (HCl) and trifluoroacetate (TFA) salts.

| Property | This compound | This compound HCl | This compound TFA Salt |

| CAS Number | 125923-10-6[7][9] | 134272-64-3[5][10] | 146474-00-2[6][8] |

| Molecular Formula | C₆H₈N₂O₂[7][9] | C₆H₉ClN₂O₂[5][10] | C₆H₈N₂O₂ • CF₃COOH[6][8] |

| Molecular Weight | 140.14 g/mol [7][9] | 176.60 g/mol [5][10] | 254.16 - 254.2 g/mol [6][8] |

| Appearance | - | White to off-white powder/crystal[2][11] | Crystalline solid[12] |

| Melting Point | - | 163 °C (decomposes)[11][13] | - |

| Solubility | Soluble in Water, DMSO, DMF[14] | Soluble in Methanol[11][13] | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[8][12] |

| Storage | 4°C, under nitrogen[9] | Room temperature, inert atmosphere[5] | -20°C[12][14] |

Reactivity and Mechanism of Action

The primary application of this compound in bioconjugation is the reaction of its maleimide group with free thiol groups. This reaction proceeds via a chemoselective Michael addition, forming a stable covalent thioether bond.[3][4]

The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3] At neutral pH, the reaction rate with a thiol is approximately 1,000 times faster than its reaction with an amine, which allows for the precise labeling of cysteine residues on proteins, even in the presence of numerous lysine (B10760008) residues.[3][4] It is important to note that the maleimide ring can undergo hydrolysis at higher pH values, and the resulting thioether linkage can be susceptible to retro-Michael reactions under certain conditions, which could lead to conjugate instability.[3][15]

References

- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|Bioconjugation Reagent [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. 134272-64-3|this compound Hydrochloride|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H8N2O2 | CID 2778791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. chemscene.com [chemscene.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound Hydrochloride | 134272-64-3 | TCI AMERICA [tcichemicals.com]

- 12. This compound (trifluoroacetate salt) | CAS 146474-00-2 | Cayman Chemical | Biomol.com [biomol.com]

- 13. labsolu.ca [labsolu.ca]

- 14. This compound TFA salt, 146474-00-2 | BroadPharm [broadpharm.com]

- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiol-Michael Addition Mechanism for N-(2-Aminoethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thiol-Michael addition reaction, with a specific focus on the versatile bifunctional linker, N-(2-Aminoethyl)maleimide. This document delves into the core reaction mechanism, kinetic parameters, potential side reactions, and detailed experimental protocols relevant to researchers in bioconjugation, drug delivery, and materials science.

Core Principles: The Thiol-Michael Addition Mechanism

The reaction between a thiol (sulfhydryl group) and a maleimide (B117702) is a classic example of a Michael addition, a highly efficient and selective reaction that forms a stable covalent thioether bond. This "click chemistry" reaction is widely employed for the site-specific modification of biomolecules, particularly at cysteine residues.[1][2]

The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[3] This process is base-catalyzed, as the deprotonation of the thiol to the more reactive thiolate is crucial for initiating the reaction. The subsequent protonation of the resulting enolate intermediate yields the stable thiosuccinimide adduct.[3]

The primary amine group of this compound provides a secondary site for further functionalization, for example, by coupling to carboxylic acids, making it a valuable heterobifunctional crosslinker in the development of complex bioconjugates such as antibody-drug conjugates (ADCs).

Quantitative Data on Reaction Kinetics and Stability

The efficiency of the thiol-maleimide conjugation is governed by several key parameters. The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the thiol and the maleimide.[3]

Below are tables summarizing critical quantitative data to guide experimental design.

Table 1: Key Parameters for Thiol-Michael Addition to Maleimides

| Parameter | Recommended Value/Range | Rationale & Notes |

| pH | 6.5 - 7.5 | This range provides an optimal balance between the formation of the reactive thiolate anion and the minimization of side reactions like maleimide hydrolysis and reaction with primary amines.[2][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] |

| Temperature | 4°C to 25°C (Room Temperature) | Reactions at room temperature are typically complete within 30 minutes to 2 hours. For sensitive proteins, performing the reaction overnight at 4°C can minimize degradation. |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide reagent is generally used to drive the reaction to completion, especially when labeling proteins. The optimal ratio can be dependent on the specific substrates. |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion. Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimide derivatives. |

Table 2: Half-life and Conversion Data for N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione (B108866)

| Maleimide-Thiol Adduct | Condition | Half-life (t½) | Extent of Conversion |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | 20 - 90% |

| NEM - N-acetylcysteine | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | 20 - 90% |

Note: Data for this compound is not specifically available but is expected to be in a similar range to N-ethylmaleimide under these conditions.

Potential Side Reactions and Considerations

While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This opens the ring to form an unreactive maleamic acid derivative. Therefore, it is crucial to perform reactions within the optimal pH range and to use freshly prepared maleimide solutions.[4]

-

Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in the presence of high concentrations of other thiols, such as glutathione in vivo, which can lead to thiol exchange.[5]

-

Reaction with Amines: At pH values above 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity.[2]

-

Isomerization and Rearrangement: The reaction of a thiol with a maleimide can generate diastereomers.[6] Furthermore, when conjugating to an N-terminal cysteine, a subsequent intramolecular reaction can lead to the formation of a stable six-membered thiazine (B8601807) ring.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the Thiol-Michael addition with this compound.

General Protocol for Conjugation of a Thiol-Containing Peptide to this compound

Materials:

-

Thiol-containing peptide

-

This compound hydrochloride

-

Degassed conjugation buffer (e.g., 100 mM Phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reduction of disulfide bonds, if necessary)

-

Quenching solution (e.g., 1 M L-cysteine in conjugation buffer)

-

Anhydrous DMSO or DMF

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate at room temperature for 30-60 minutes.

-

Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the maleimide.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.

-

Quenching: Add the quenching solution to a final concentration of 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or reverse-phase HPLC.

Monitoring Conjugation by Reverse-Phase HPLC (RP-HPLC)

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture and quench it with an equal volume of 1% TFA in water.

-

HPLC Analysis: Inject the quenched sample onto the C18 column.

-

Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a wavelength appropriate for any chromophore on the maleimide).

-

Data Analysis: The unconjugated peptide and the maleimide-peptide conjugate will have distinct retention times. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting peptide and the increase in the peak area of the conjugate.

Characterization by NMR Spectroscopy

Procedure:

-

Reaction Setup: Perform the conjugation reaction in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.2).

-

NMR Monitoring: Acquire ¹H NMR spectra at different time points.

-

Spectral Analysis: Monitor the disappearance of the characteristic vinyl proton signals of the maleimide ring (typically around 6.8 ppm) and the appearance of new signals corresponding to the protons of the newly formed thiosuccinimide ring.[6][7] The integration of these signals can be used to follow the reaction kinetics.

Visualizing the Thiol-Michael Addition and its Applications

Reaction Mechanism

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Experimental Workflow for Bioconjugation

Caption: General workflow for peptide-maleimide conjugation.

Logical Relationship of Factors Affecting Reaction Efficiency

Caption: Key factors influencing Thiol-Michael addition efficiency.

References

- 1. bachem.com [bachem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis and Purification of N-(2-Aminoethyl)maleimide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(2-Aminoethyl)maleimide hydrochloride, a critical heterobifunctional crosslinker used extensively in bioconjugation, diagnostics, and polymer chemistry. This document outlines a detailed multi-step synthesis protocol, purification methods, and characterization data to assist researchers in the efficient and effective production of this versatile reagent.

Overview of the Synthetic Strategy

The synthesis of this compound hydrochloride is typically achieved through a four-step process. This strategy employs a protecting group to ensure the selective mono-acylation of ethylenediamine (B42938), thereby preventing the formation of undesired bis-maleimide byproducts. The overall workflow involves the protection of one amine group of ethylenediamine, reaction with maleic anhydride (B1165640), cyclization to form the maleimide (B117702) ring, and subsequent deprotection and salt formation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound hydrochloride and its intermediates.

Table 1: Synthesis Overview and Typical Yields

| Step | Reaction | Intermediate/Product | Typical Yield (%) |

| 1 | Mono-Boc Protection of Ethylenediamine | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine | 80-95% |

| 2 | Amidation with Maleic Anhydride | N-(tert-butoxycarbonyl)-N'-(2-aminoethyl)maleamic acid | High (often used directly) |

| 3 | Cyclization to N-substituted Maleimide | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide | 60-75% |

| 4 | Boc Deprotection and Hydrochloride Salt Formation | This compound hydrochloride | >90% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Final Product | This compound hydrochloride |

| Molecular Formula | C₆H₉ClN₂O₂ |

| Molecular Weight | 176.60 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | >95% (HPLC)[1] |

| Melting Point | 163-166 °C (decomposes)[1] |

| ¹H NMR (D₂O) | δ (ppm): 6.9 (s, 2H, CH=CH), 3.8 (t, 2H, N-CH₂), 3.2 (t, 2H, CH₂-NH₃⁺) |

| ¹³C NMR (Predicted) | δ (ppm): 171 (C=O), 135 (CH=CH), 40 (N-CH₂), 38 (CH₂-NH₃⁺) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (C-H stretch, vinyl), ~1700 (C=O stretch, imide), ~1400 (C-N stretch), ~830 (C-H bend, vinyl) |

| Intermediate 1 | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine |

| ¹H NMR (CDCl₃) | δ (ppm): 4.92 (br s, 1H, NH), 3.14 (q, 2H), 2.78 (t, 2H), 1.43 (s, 9H, C(CH₃)₃)[2] |

| Intermediate 2 | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide |

| ¹H NMR (CDCl₃) | δ (ppm): 6.71 (s, 2H, CH=CH), 4.71 (br s, 1H, NH), 3.66 (q, 2H), 3.32 (q, 2H), 1.40 (s, 9H, C(CH₃)₃)[2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound hydrochloride.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (10 equivalents) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758) at 0°C under an inert atmosphere.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 equivalent) in the same solvent to the cooled ethylenediamine solution over a period of 4-5 hours with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a sodium carbonate solution and extract the product with chloroform. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. The typical yield for this step is in the range of 80-95%.

Step 2 & 3: Synthesis of 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide

-

Amidation: Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in diethyl ether at 0°C. Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cyclization: Evaporate the solvent from the previous step. Dissolve the resulting residue in acetone (B3395972) and add triethylamine (2 equivalents). Heat the mixture to reflux and then add acetic anhydride (1.5 equivalents). Continue to reflux for approximately 20 hours.

-

Purification: After cooling, remove the solvent under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a solvent system such as ethyl acetate/pentane (1:1) to yield a white solid. The expected yield for this step is typically 60-75%.

Step 4: Synthesis of this compound hydrochloride

-

Deprotection: Dissolve 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide (1 equivalent) in anhydrous dioxane or methanol.

-

Acidification: Add a solution of 4M HCl in dioxane (2-3 equivalents) to the solution at room temperature and stir. The reaction progress can be monitored by TLC. Reaction times are typically in the range of 1-4 hours.

-

Isolation and Purification: The product will often precipitate from the reaction mixture as a white solid. If precipitation occurs, the product can be collected by filtration and washed with cold diethyl ether. If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can be triturated with diethyl ether to induce solidification and remove any soluble impurities. The solid is then collected by filtration and dried under vacuum to yield this compound hydrochloride. The yield for this deprotection step is generally high, often exceeding 90%. For higher purity, recrystallization from a solvent system like ethanol/ether can be performed.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound hydrochloride.

Caption: Synthetic workflow for this compound hydrochloride.

Caption: Purification workflow for intermediates and the final product.

References

N-(2-Aminoethyl)maleimide: A Technical Guide to its Dual Functionality in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker that possesses both a primary amine and a maleimide (B117702) group, enabling a wide range of applications in bioconjugation, drug delivery, and materials science.[1] This technical guide provides an in-depth overview of its core functionalities, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Core Chemical Properties and Reactivity

This compound's utility stems from its two reactive moieties: a maleimide group that selectively reacts with thiols (sulfhydryl groups), and a primary amine that can be conjugated to various electrophiles.[1]

Maleimide-Thiol Conjugation: The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly selective modification of cysteine residues in proteins.[3]

Amine Reactivity: The primary amine group can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively.[1] This allows for the attachment of a wide variety of molecules, including drugs, imaging agents, and affinity tags.

dot

Caption: Dual reactivity of this compound.

Quantitative Data for Bioconjugation

The efficiency and stability of conjugations involving this compound are influenced by various factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions and Efficiency

| Parameter | Optimal Value/Range | Notes |

| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis of the maleimide group.[2][3] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion.[4] |

| Reaction Time (Protein Labeling) | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the specific protein and desired degree of labeling.[5][6] |

| Conjugation Efficiency (Peptide) | 84 ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio after 30 minutes at room temperature.[4] |

| Conjugation Efficiency (Nanobody) | 58 ± 12% | Achieved with a 5:1 maleimide to protein molar ratio after 2 hours at room temperature.[4] |

Table 2: Stability of Maleimide-Thiol Adduct

| Condition | Half-life (t½) | Notes |

| In presence of glutathione (B108866) (in vitro) | 20 - 80 hours | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[7] |

| Hydrolyzed N-aminoethyl SITE (pH 7.4, 37°C) | ~0.4 hours | Rapid hydrolysis of the succinimide (B58015) ring leads to a more stable, ring-opened product.[3] |

| ADC in human plasma | ~50% intact after 7 days | Demonstrates significant instability due to the retro-Michael reaction.[3] |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation experiments.

Protocol for Labeling Proteins with a Maleimide-Functionalized Dye

This protocol outlines the general steps for conjugating a maleimide-containing fluorescent dye to a protein with available cysteine residues.[5][6]

Materials:

-

Protein solution (1-10 mg/mL in degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5)

-

Maleimide-functionalized fluorescent dye

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Reduction (Optional): If the protein contains disulfide bonds, add a 100-fold molar excess of TCEP to the protein solution. Incubate for 20 minutes at room temperature to reduce the disulfide bonds to free thiols.

-

Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF.

-

Conjugation: Add the dye solution to the protein solution at a 20-fold molar excess. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature.

-

Purification: Purify the labeled protein from excess dye and other reagents using a suitable method such as gel filtration, HPLC, or FPLC.

dot

Caption: Workflow for protein labeling with a maleimide dye.

Protocol for Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal)

This protocol describes the synthesis of hyaluronic acid modified with maleimide groups, a key step in forming certain hydrogels.[8][9]

Materials:

-

Sodium hyaluronate (HA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

This compound hydrochloride or TFA salt

-

0.1 M MES Buffer (pH 4.5)

-

Dialysis tubing

Procedure:

-

HA Dissolution: Dissolve sodium hyaluronate in 0.1 M MES buffer (pH 4.5).

-

Activation: Add EDC and NHS to the HA solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

-

Maleimide Addition: Dissolve this compound in distilled water and add it dropwise to the activated HA solution. Allow the reaction to proceed overnight at room temperature.

-

Purification: Purify the resulting HA-Mal by dialysis against acidic water to remove unreacted reagents and byproducts.

-

Lyophilization: Freeze-dry the purified HA-Mal to obtain a solid product.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable tool in various advanced applications.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, where the linker can be designed to be cleaved, releasing the drug and inducing cell death. This targeted approach aims to improve the therapeutic index of chemotherapy by increasing efficacy and reducing off-target toxicity.[10]

dot

Caption: ADC mechanism of action.

Table 3: In Vivo Efficacy of an MMAE-Based ADC

| ADC Target | Linker | Tumor Model | Dosing Regimen | Key Efficacy Outcome |

| CD30 | Val-Cit-PAB-MMAE | Ramos (Burkitt's lymphoma) | Single IV dose | Significant tumor growth inhibition and regression |

| HER2 | Val-Cit-PAB-MMAE | N87 (gastric cancer) | Single IV dose | Dose-dependent tumor growth inhibition |

| HER2 | Val-Cit-PAB-MMAE | JIMT-1 (breast cancer) | Single IV dose | Tumor stasis and partial regression |

| Mesothelin | Val-Cit-PAB-MMAE | BxPC-3 (pancreatic cancer) | Q4Dx4 | Significant tumor growth inhibition and increased survival |

Note: This table represents the efficacy of MMAE-based ADCs, which often utilize maleimide-containing linkers. Specific data for ADCs using this compound as the sole linker component may vary.[10]

Hydrogel Formation for Regenerative Medicine

This compound is used to functionalize polymers like hyaluronic acid and gelatin to create hydrogels for tissue engineering and regenerative medicine.[8][9] These hydrogels can encapsulate cells and provide a scaffold for tissue growth. The mechanical properties of these hydrogels can be tuned for specific applications.

Table 4: Mechanical Properties of HA-Mal-RGD Hydrogels

| Property | HA-Mal (2.5% w/v) | HA-Mal-RGD (2.5% w/v) |

| Elastic Modulus | No significant difference | No significant difference |

| Storage Modulus (G') | No significant difference | No significant difference |

| Loss Modulus (G'') | No significant difference | No significant difference |

Data from hydrogels crosslinked with 1% w/v 3.4 kDa PEG di-thiol.[8]

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its dual amine and maleimide functionality allows for a wide array of bioconjugation strategies, from labeling proteins and peptides to constructing complex drug delivery systems and advanced biomaterials. A thorough understanding of its reactivity, optimal reaction conditions, and potential side reactions is crucial for its successful application. The data and protocols presented in this guide provide a solid foundation for harnessing the full potential of this important chemical reagent.

References

- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. This compound|Bioconjugation Reagent [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Maleimide Group

For Researchers, Scientists, and Drug Development Professionals

The maleimide (B117702) group is a cornerstone of bioconjugation chemistry, prized for its high reactivity and selectivity toward thiol groups.[1][2] This technical guide provides a comprehensive overview of the electrophilic nature of the maleimide group, detailing the underlying chemical principles, reaction kinetics, factors influencing reactivity, and key applications in research and drug development.

The Chemical Basis of Maleimide Electrophilicity

The reactivity of the maleimide group stems from its unique electronic structure.[3] It is an α,β-unsaturated carbonyl compound characterized by a five-membered ring containing two carbonyl groups adjacent to a carbon-carbon double bond.[3][4] This arrangement makes the double bond highly electron-deficient and thus a potent electrophile, susceptible to nucleophilic attack.[1][3]

The primary reaction mechanism for maleimides with thiols is a Michael-type addition.[5][6][7] In this reaction, a nucleophile, typically a deprotonated thiol (thiolate anion), attacks one of the carbons in the maleimide's double bond.[6] This leads to the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[5][6] This reaction is highly efficient and proceeds rapidly under mild, physiological conditions, often being categorized as a "click chemistry" reaction due to its high yield and selectivity.[1][5][6]

The high reactivity of the maleimide's double bond is attributed to both the ring strain from bond angle distortion and the cis-conformation of the carbonyl groups.[8] In polar solvents like water, DMSO, or DMF, the thiol-maleimide reaction can proceed without a catalyst because the solvent facilitates the formation of the reactive thiolate ion.[8]

Quantitative Analysis of Maleimide Reactivity

The efficiency of maleimide-thiol conjugation is highly dependent on several factors, including pH, temperature, and the specific reactants involved. The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the maleimide and the thiol.[1]

Table 1: Factors Influencing Maleimide-Thiol Reaction and Adduct Stability

| Parameter | Optimal Range/Condition | Rationale & Notes |

| pH | 6.5 - 7.5 | This range balances the activation of the thiol to the more nucleophilic thiolate anion with the minimization of maleimide hydrolysis and competing reactions with amines.[5][6][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][8][] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions at room temperature are faster (30 min - 2 hours), while reactions at 4°C are slower (overnight) and are often used for sensitive proteins.[5][9] |

| Maleimide:Thiol Molar Ratio | 10-20 fold excess of maleimide | A molar excess of the maleimide reagent is used to drive the reaction to completion.[9][11] However, for some applications, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[12] |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion, which promotes the reaction.[1][8] Organic co-solvents like DMSO or DMF can be used for maleimide derivatives with poor aqueous solubility.[1][13] |

Table 2: Stability of Maleimide and Maleimide-Thiol Conjugates

| Condition | Observation | Implication |

| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[5][8][9] | Aqueous solutions of maleimides should be prepared immediately before use.[8][14] Storage in anhydrous DMSO or DMF at -20°C is recommended.[5][14] |

| Retro-Michael Reaction | The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation.[15][16] This is a significant challenge for the in vivo stability of antibody-drug conjugates (ADCs).[15][17] | This can lead to off-target toxicity and reduced efficacy as the payload can be transferred to other thiols like albumin or glutathione (B108866).[16][17] |

| Conjugate Stabilization | Post-conjugation hydrolysis of the thiosuccinimide ring (e.g., by raising the pH to 8.5-9.0) can form a stable succinamic acid thioether that is not susceptible to the reverse reaction.[5] N-aryl maleimides have been shown to form more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[16][18] | Strategies to induce ring-opening are crucial for developing stable bioconjugates for therapeutic applications.[5][17][19] |

Visualizing Key Processes

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein

This protocol outlines a general method for labeling a protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

-

Degassed, thiol-free buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)[20]

-

Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)[6][20]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent[13]

-

Quenching reagent (e.g., cysteine or N-acetylcysteine)[11][17]

-

Purification column (e.g., size-exclusion chromatography)[21][22]

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[6]

-

Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11][13] TCEP is often preferred as it does not need to be removed before the conjugation step.[6][20]

-

Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[11] Add the maleimide solution dropwise while gently stirring.[11]

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[11] If the maleimide reagent is light-sensitive, protect the reaction from light.

-

Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to a final concentration that is in 20-fold molar excess over the initial amount of the maleimide-drug linker.[17] This will cap any unreacted maleimide groups.[17]

-

Purification: Remove excess, unreacted maleimide reagent and the quenching reagent from the protein conjugate using size-exclusion chromatography or dialysis.[13][22]

Protocol 2: Assessing the Stability of a Maleimide-Thiol Conjugate (Retro-Michael Reaction)

This protocol provides a method to evaluate the stability of a maleimide conjugate in the presence of a competing thiol, such as glutathione (GSH).

Materials:

-

Purified maleimide conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Incubator at 37°C

-

HPLC-MS system for analysis

-

Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Procedure:

-

Sample Preparation: Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).[16]

-

Initiate Thiol Exchange: Add a stock solution of GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[16]

-

Incubation: Incubate the mixture at 37°C.[16]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[16]

-

Quench Reaction: Immediately quench the reaction by adding an equal volume of the quenching solution to the aliquot.[16]

-

Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[16]

-

Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate under these conditions.[16]

Applications in Drug Development

The selective reactivity of maleimides has made them indispensable in the field of drug development, particularly for the creation of Antibody-Drug Conjugates (ADCs).[1][] In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[][17] Maleimide chemistry is frequently used to attach the drug-linker to cysteine residues on the antibody.[] These cysteine residues can be the result of reducing the antibody's native interchain disulfide bonds or they can be engineered into the antibody backbone at specific sites.[17]

However, the stability of the resulting thiosuccinimide linkage is a critical concern, as premature release of the cytotoxic drug due to the retro-Michael reaction can lead to off-target toxicity and reduced therapeutic efficacy.[15][17] This has driven the development of next-generation maleimide-based linkers that are designed to be more stable in circulation.[21][23]

Conclusion

The maleimide group's electrophilicity provides a powerful and versatile tool for the site-specific modification of biomolecules. Its high reactivity and selectivity for thiols under mild conditions have cemented its role in bioconjugation, from basic research to the development of advanced therapeutics like ADCs. A thorough understanding of the Michael addition mechanism, the factors influencing reaction kinetics, and the potential for side reactions such as hydrolysis and retro-Michael exchange is essential for the successful design and implementation of robust and effective bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creativepegworks.com [creativepegworks.com]

- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biotium.com [biotium.com]

- 23. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Aminoethyl)maleimide: An In-depth Technical Guide for Bioconjugation Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(2-Aminoethyl)maleimide, a versatile heterobifunctional crosslinker, for professionals new to the field of bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, with a focus on providing clear, actionable information.

Introduction to this compound in Bioconjugation

This compound is a valuable tool in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule.[1] Its utility stems from its dual functionality: a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a primary amine that can be used for subsequent conjugation reactions.[2][3] This allows for the precise, site-specific modification of proteins, peptides, and other biomolecules.[4]

The cornerstone of its application is the highly efficient and selective reaction between the maleimide group and the thiol group of cysteine residues in proteins.[4] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it ideal for working with sensitive biological molecules.[4][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key characteristics.

| Property | Value | References |

| Chemical Name | 1-(2-aminoethyl)-1H-pyrrole-2,5-dione | [6] |

| Synonyms | 2-Maleimidoethylamine | [5] |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| Purity | >93.0% to >95% | [5][7] |

| Form | Solid (often as a hydrochloride or trifluoroacetate (B77799) salt for improved stability and solubility) | [3][5] |

| Storage Conditions | Store under inert gas at 2-8°C or -20°C, protected from light and moisture. | [3][8] |

| Solubility | ||

| DMF: 30 mg/mL | [5] | |

| DMSO: 30 mg/mL (up to 50 mg/mL with heating) | [5][9] | |

| Ethanol: 30 mg/mL | [5] | |

| Water/PBS (pH 7.2): 10 mg/mL | [5] | |

| Methanol: Soluble | [10] |

The Chemistry of Maleimide-Thiol Conjugation

The primary reaction utilized in bioconjugation with this compound is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring.[5] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[11]

Caption: Thiol-Maleimide Reaction Mechanism.

Reaction Kinetics and Conditions

The rate and efficiency of the thiol-maleimide conjugation are influenced by several factors, which are summarized in the table below. The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the thiol and the maleimide.[12]

| Parameter | Recommended Condition | Effect on Reaction | References |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Below 6.5, the rate decreases. Above 7.5, side reactions with amines increase. | [5] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature. 4°C can be used for overnight reactions to minimize protein degradation. | [13] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. | [4] |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) with a co-solvent (DMSO, DMF) for the maleimide. | Polar solvents facilitate the reaction. Co-solvents are often necessary due to the limited aqueous solubility of many maleimide reagents. | [4][12] |

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is generally robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

Caption: Overview of potential side reactions.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which increases with pH.[6] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[6]

-

Mitigation: Prepare aqueous solutions of maleimide reagents immediately before use and perform conjugations within the optimal pH range of 6.5-7.5. For storage, dissolve maleimide-containing reagents in a dry, water-miscible solvent like DMSO or DMF.[6]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed in the initial conjugation is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[14] This can lead to the transfer of the conjugated molecule to other thiols, a phenomenon known as "payload migration."

-

Mitigation: A common strategy to stabilize the conjugate is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation by briefly exposing the conjugate to a slightly basic pH (8.5-9.0).[15] This ring-opening results in a stable product that is not susceptible to the retro-Michael reaction.[15]

Thiazine Rearrangement

When conjugating to a peptide or protein with a cysteine at the N-terminus, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the conjugate.[16] This leads to a rearrangement to form a stable six-membered thiazine ring. This is more prominent at physiological or higher pH.[16]

-

Mitigation: Performing the conjugation at a more acidic pH (e.g., 6.5) can minimize this side reaction by keeping the N-terminal amine protonated and less nucleophilic.[16]

The following table provides a summary of the stability of maleimide-thiol conjugates under various conditions.

| N-Substituted Maleimide | Conjugated Thiol (pKa) | Half-life of Conversion (in the presence of glutathione) | Reference |

| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 18 hours | |

| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 3.1 hours | |

| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (6.6) | ~12.3% conversion | |

| NEM | N-acetyl-L-cysteine (9.5) | 258 hours |

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the steps for labeling a protein containing free cysteine residues.

Materials:

-

Protein with accessible cysteine residues

-

This compound

-

Reaction Buffer: Degassed phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5

-

Anhydrous DMSO or DMF

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

(Optional) Desalting column for buffer exchange/purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[12] Incubate for 20-30 minutes at room temperature.[15] TCEP does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide.

-

Prepare the Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over the protein. Add the maleimide solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the conjugated molecule is light-sensitive.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) in excess.

-

Purification: Remove unreacted maleimide and other small molecules by gel filtration (desalting column) or dialysis.

Protocol 2: Secondary Conjugation to the Amine Group

After the initial thiol-maleimide reaction, the primary amine of the this compound moiety can be used for further conjugation, for example, with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

-

Thiol-maleimide conjugated protein from Protocol 1

-

NHS-ester functionalized molecule (e.g., a fluorescent dye, biotin)

-

Conjugation Buffer: PBS or sodium borate (B1201080) buffer, pH 8.0-8.5

-

Anhydrous DMSO or DMF

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Purification supplies (desalting column or dialysis)

Procedure:

-

Buffer Exchange: Ensure the thiol-maleimide conjugated protein is in a suitable amine-free buffer at pH 8.0-8.5.

-

Prepare NHS-ester Solution: Dissolve the NHS-ester functionalized molecule in DMSO or DMF.

-

Conjugation Reaction: Add the NHS-ester solution to the conjugated protein solution. The molar ratio of NHS-ester to protein will need to be optimized but a 10-20 fold molar excess is a common starting point.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester. Incubate for 30 minutes.

-

Purification: Purify the dually labeled protein using a desalting column or dialysis to remove unreacted reagents.

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling, or the average number of conjugated molecules per protein, can be determined spectrophotometrically if the conjugated molecule has a distinct absorbance spectrum.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached molecule.

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

-

The correction factor is the ratio of the absorbance of the attached molecule at 280 nm to its absorbance at its λ_max.

-

-

Calculate the concentration of the attached molecule using its molar extinction coefficient at its λ_max.

-

The DOL is the molar ratio of the attached molecule to the protein.

Applications of this compound

The versatility of this compound makes it suitable for a wide range of applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The maleimide end reacts with a cysteine residue on the antibody (often after reduction of interchain disulfides), and the amine end can be used to attach the drug, often via a cleavable or non-cleavable linker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

Synthesis of PET Imaging Probes

This compound serves as a precursor in the synthesis of radiolabeled probes for Positron Emission Tomography (PET). The maleimide group allows for conjugation to thiol-containing biomolecules, such as peptides that target specific receptors in the body. The amine group can be modified with a chelator for a positron-emitting radionuclide.

Caption: Workflow for PET Probe Synthesis.

Functionalization of Polymers and Surfaces

The dual functionality of this compound is also utilized to functionalize polymers and surfaces. For instance, it can be used to introduce maleimide groups onto a polymer backbone via its amine group, which can then be used to immobilize thiol-containing biomolecules. This has applications in drug delivery, tissue engineering, and biosensors.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its highly selective and efficient reaction with thiols, combined with the potential for secondary modification via its primary amine, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, reaction kinetics, and potential side reactions is essential for its successful application in creating well-defined and stable bioconjugates for a wide array of innovative applications.

References

- 1. raineslab.com [raineslab.com]

- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 15. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)maleimide (NAEM) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, drug delivery, and materials science.[1] Its utility lies in its dual reactive groups: a maleimide (B117702) moiety that exhibits high specificity for sulfhydryl (thiol) groups, and a primary amine that can be coupled to various other functional groups, such as carboxyl groups.[2] This guide provides a comprehensive overview of NAEM, including its chemical properties, mechanism of action, experimental protocols, and applications.

Core Properties and Mechanism of Action

NAEM's functionality is centered around the selective and efficient reaction of its maleimide group with the thiol group of a cysteine residue, forming a stable thioether bond.[] This reaction, a Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][4] At a neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it a "click chemistry" type of reaction due to its high yield and reliability.[2][4]

The primary amine on the other end of the NAEM molecule provides a versatile handle for subsequent conjugation reactions. It can be readily coupled to carboxylic acids using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[2][5] This dual reactivity allows for the controlled and specific linking of two different molecules.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the maleimide-thiol reaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂·HCl | [1] |

| Molecular Weight | 176.60 g/mol | [1] |

| Purity | >93.0% | [1] |

| Reactive Groups | Maleimide, Primary Amine (NH₂) | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Table 1: Physicochemical Properties of this compound Hydrochloride.

| Parameter | Condition | Observation | Reference(s) |

| pH Dependence | |||

| pH 6.5 - 7.5 | Optimal for selective reaction with thiols. | [2][4] | |

| pH > 7.5 | Increased reactivity with primary amines and hydrolysis of the maleimide group. | [6][7] | |

| pH < 6.5 | Slower reaction rate due to less nucleophilic thiol group. | [8] | |

| Reaction Kinetics | |||

| pH 7, 10⁻³ M | Half-reaction time of ~0.7 seconds for N-ethylmaleimide with cysteine. | [9] | |

| Stability | |||

| Thioether Bond | Physiological Conditions | Generally stable. | [] |

| High pH / Aqueous | The thiosuccinimide product can be unstable and undergo a retro-Michael reaction, leading to potential payload migration. | [2][10][11] | |

| Maleimide Group | Aqueous Solution | Susceptible to hydrolysis, which increases with pH. Hydrolyzed maleimide is unreactive to thiols. | [4] |

Table 2: Reaction Kinetics and Stability of Maleimide Conjugates.

Reaction Mechanism and Experimental Workflow

The fundamental reaction of NAEM involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether linkage.

The experimental workflow for using NAEM as a crosslinker typically involves a two-step process. First, the maleimide group is reacted with a thiol-containing molecule. Then, the newly introduced primary amine is used for a second conjugation step.

References

- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. This compound|Bioconjugation Reagent [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and materials science. Its utility lies in its distinct reactive groups: a maleimide (B117702) moiety that exhibits high selectivity for sulfhydryl (thiol) groups, and a primary amine that can be coupled to carboxyl groups or other amine-reactive functionalities. This dual reactivity makes it an invaluable tool for the covalent immobilization of biomolecules, such as proteins, peptides, and oligonucleotides, onto a variety of surfaces. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for surface modification, enabling researchers to design and execute robust and efficient conjugation strategies.

The primary application of this compound revolves around the Michael addition reaction between the maleimide group and a thiol. This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines. The resulting thioether bond is stable, providing a durable linkage for a wide array of applications, including the development of antibody-drug conjugates (ADCs), functionalized nanoparticles for targeted drug delivery, and biosensors.

Core Chemistry: The Maleimide-Thiol Reaction

The cornerstone of this compound's utility is the Michael addition reaction with a thiol. This reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring, leading to the formation of a stable thiosuccinimide linkage.

Key characteristics of this reaction include:

-

High Selectivity: The reaction is highly specific for thiol groups, particularly within the optimal pH range of 6.5-7.5. At pH values below 6.5, the rate of conjugation decreases due to a lower concentration of the reactive thiolate anion. Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and reactivity towards primary amines increases.

-

Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.

-

Stability Considerations: While the formed thioether bond is generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is a critical consideration for in vivo applications where endogenous thiols like glutathione (B108866) can compete for the maleimide. Hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid can prevent this reversal and enhance long-term stability.

Quantitative Data on this compound Mediated Surface Modification

The efficiency and stability of surface modification using this compound are influenced by several factors. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Substrate/Molecule | Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity | General bioconjugation | |

| Reaction Time | < 2 minutes | Completion of reaction in solution | Maleimide and L-cysteine | |

| Reaction Time | 30 minutes | Plateau of conjugation efficiency | cRGDfK peptide to PLGA nanoparticles | |

| Reaction Time | 2 hours | Optimal conjugation efficiency | 11A4 nanobody to PLGA nanoparticles | |

| Reaction Time | 3 hours | Reaction completion on surface | Ferrocene-thiol to maleimide-terminated SAM |

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation.

| Linkage Type | Condition | Stability/Half-life | Observation | Reference |

| Thiosuccinimide | In vivo (plasma) | Subject to retro-Michael reaction | Potential for thiol exchange with endogenous thiols like glutathione. | |

| Hydrolyzed Thiosuccinimide | In vitro | Half-lives of over two years | Ring-opening hydrolysis stabilizes the conjugate against thiol exchange. | |

| Thiazine (from N-terminal cysteine) | Physiological pH | Degrades markedly slower than thioether | Over 20 times less susceptible to glutathione adduct formation. |

Table 2: Stability of Maleimide-Thiol Linkages.

| Parameter | Value | Method | Substrate | Reference |

| Conjugation Efficiency | 84 ± 4% | HPLC | cRGDfK peptide to maleimide-functionalized PLGA nanoparticles | |

| Conjugation Efficiency | 58 ± 12% | HPLC | 11A4 nanobody to maleimide-functionalized PLGA nanoparticles | |

| Surface Density | 1.6 x 10⁻¹¹ mol/cm² | Cyclic Voltammetry | Ferrocene immobilized on a maleimide-presenting SAM |

Table 3: Quantitative Analysis of Surface Modification.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for surface modification.

Protocol 1: General Procedure for Thiol-Maleimide Conjugation to a Protein

This protocol outlines the steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized molecule

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

-

Reducing agent (e.g., TCEP, optional)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Anhydrous DMSO or DMF for dissolving water-insoluble maleimides

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.

-

Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in an appropriate solvent (DMSO or DMF for water-insoluble compounds, or the reaction buffer for water-soluble ones) to create a stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C. The optimal time should be determined empirically.

-

Quenching: Add a small molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

-

Purification: Purify the protein conjugate to remove excess maleimide and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes a two-step process to functionalize amine-coated nanoparticles with a thiol-containing ligand using a heterobifunctional linker possessing both a maleimide and a carboxyl group (e.g., Mal-amido-PEG-acid).

Materials:

-

Amine-functionalized nanoparticles (Amine-NPs)

-

Mal-amido-PEG-acid linker

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching Solution (e.g., 1 M Tris or glycine)

-

Thiol-containing ligand

-

Purification system (e.g., centrifugation, dialysis)

Procedure: Step 1: Attachment of the Maleimide Linker

-

Nanoparticle Preparation: Disperse the Amine-NPs in the Activation Buffer.

-

Linker Activation: In a separate tube, dissolve the Mal-amido-PEG-acid linker, EDC, and NHS in the Activation Buffer (a common molar ratio is 1:2:2 for COOH:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

-

Conjugation: Add the activated linker solution to the nanoparticle suspension. Adjust the pH to 7.4 with the Reaction Buffer. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quenching and Purification: Quench the reaction by adding the Quenching Solution. Purify the maleimide-functionalized nanoparticles by repeated centrifugation and resuspension in the Reaction Buffer.

Step 2: Conjugation of the Thiolated Ligand

-

Ligand Preparation: Disperse the purified maleimide-functionalized nanoparticles in the Reaction Buffer.

-

Conjugation: Add the thiol-containing ligand to the nanoparticle suspension. A slight molar excess of the ligand is often used.

-

Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Final Purification: Purify the final ligand-conjugated nanoparticles using a suitable method to remove the unreacted ligand.

Visualization of Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key experimental workflow and the underlying chemical reaction.

Caption: Workflow for nanoparticle surface modification.

Caption: Maleimide-thiol reaction mechanism.

Conclusion

This compound stands out as a versatile and efficient crosslinker for surface modification. Its strength lies in the highly selective and rapid reaction between its maleimide group and thiols, enabling the controlled and stable immobilization of a wide range of biomolecules. A thorough understanding of the reaction conditions, particularly pH, and potential side reactions such as hydrolysis and retro-Michael addition, is crucial for optimizing conjugation strategies and ensuring the long-term stability of the modified surface. The provided protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, facilitating the successful application of this compound in the creation of advanced biomaterials and targeted therapeutics.

Methodological & Application

Application Notes and Protocols for N-(2-Aminoethyl)maleimide in Antibody-Drug Conjugate (ADC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The targeted delivery is achieved by conjugating a cytotoxic drug to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety.[1][2][]

Maleimide-thiol chemistry is a widely employed bioconjugation strategy for ADC synthesis.[4][5] This method relies on the Michael addition reaction between a maleimide (B117702) group, typically attached to the drug-linker, and a thiol group on the antibody.[4][] The thiol groups are usually generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[5][][] N-(2-Aminoethyl)maleimide-derived linkers provide a reactive maleimide moiety for this conjugation. This protocol details the synthesis of an ADC using this chemistry.

Principle of Maleimide-Thiol Conjugation

The conjugation process is a two-step procedure:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free sulfhydryl (thiol) groups. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[5][]

-

Maleimide Conjugation: The maleimide-activated drug-linker is then added to the reduced antibody. The thiol groups on the antibody react with the maleimide group of the linker via a Michael addition reaction to form a stable thioether bond.[4][] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[4][][]

Experimental Workflow

The overall workflow for the synthesis of an antibody-drug conjugate using this compound chemistry is depicted below.

Caption: Experimental workflow for ADC synthesis via maleimide-thiol chemistry.

Detailed Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reduction Buffer (e.g., Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2)

-

Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reduction buffer.

-

Reducing Agent Addition: Add the reducing agent (TCEP or DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced. A 5-10 fold molar excess of TCEP is a common starting point for partial reduction of interchain bonds.[4]

-

Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.[4] The optimal time should be determined empirically to achieve the desired degree of reduction.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column or by buffer exchange with a centrifugal ultrafiltration device.[4] This step is critical as the reducing agent can react with the maleimide linker.[4]

-

(Optional but Recommended) Thiol Quantification: Determine the concentration of free thiols using Ellman's Reagent (DTNB) to confirm the extent of reduction.[4]

Protocol 2: Maleimide-Drug Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

-

Reduced antibody in conjugation buffer from Protocol 1

-

This compound-linker-drug conjugate (dissolved in a compatible organic solvent like DMSO or DMF)

-

Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

-

Quenching Reagent (e.g., N-acetyl-L-cysteine)

Procedure:

-

Drug-Linker Addition: Add the maleimide-activated drug-linker solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.[4] The optimal reaction time and temperature should be determined for the specific antibody and drug-linker.

-

Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetyl-L-cysteine, to cap any unreacted maleimide groups.[4]

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and the determination of key quality attributes.

Materials:

-

Crude ADC solution from Protocol 2

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

-

Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS system)

Procedure:

-

Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC or another suitable chromatography method.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): The average number of drugs conjugated to each antibody is a critical quality attribute.[9] DAR can be determined using various methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[]

-